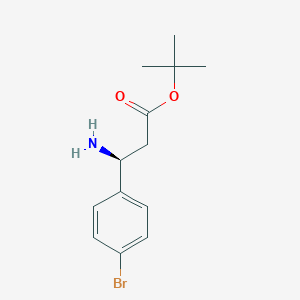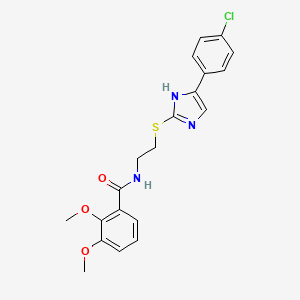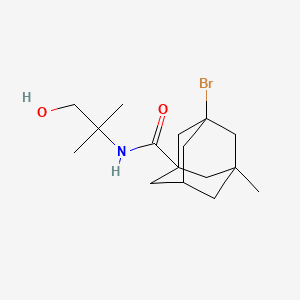
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including reactions that establish the desired functional groups and molecular framework. Notably, compounds with similar structures have been synthesized through reactions such as the Reformatsky reaction and intramolecular Claisen type reactions, which are pivotal in forming the core structure and introducing specific substituents (Kirillov, Nikiforova, & Shurov, 2014); (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide" is characterized by X-ray diffraction crystallography, providing insights into their conformation and interactions. Intermolecular and intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation (Shen, Chen, Wu, & Dong, 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including halogenation, amidation, and reactions with electrophiles, which modify their chemical properties and enhance their utility in different applications (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988). The reactivity and selectivity of these reactions are essential for the synthesis of derivatives with specific functional groups.
Physical Properties Analysis
The physical properties, including solubility and enthalpic data, are influenced by the compound's molecular structure and interactions with solvents. Solution enthalpies in monoalcohols, for instance, provide valuable information about solute-solvent interactions and the effect of the solute’s size and solvent’s structure (Martins, Nunes, Moita, & Leitão, 2006).
Chemical Properties Analysis
The chemical properties of "3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide" and related compounds, such as their reactivity towards different chemical reagents and conditions, are critical for their application in synthetic chemistry and potentially in pharmaceuticals. Studies on the reactivity of similar compounds with zinc and electrophiles highlight the versatility and potential of these compounds in synthesizing a wide range of derivatives with varied biological activities (Kirillov, Nikiforova, & Shurov, 2014).
Scientific Research Applications
Synthetic Applications and Biological Activities :
- A study by Zhu et al. (2014) focused on synthesizing novel carboxamides, including those structurally related to the compound . These compounds exhibited insecticidal and fungicidal activities (Zhu et al., 2014).
- Shen et al. (2013) explored the synthesis of carboxamides with variations in their structure, which can be related to the compound in your query. This research is valuable for understanding the synthetic pathways and potential applications of such compounds (Shen et al., 2013).
Chemical Synthesis and Characterization :
- Hirokawa et al. (2000) described an efficient synthesis method for a carboxylic acid moiety structurally similar to the compound of interest. This study can provide insights into the synthesis techniques applicable to such compounds (Hirokawa et al., 2000).
- Guo (2011) investigated Schiff-base zinc(II) complexes, which include compounds structurally related to your query. The study details the crystal structures and antibacterial activities, highlighting the potential utility of such compounds (Guo, 2011).
Pharmacological Applications :
- Ikemoto et al. (2005) developed a practical synthesis method for an orally active compound, providing insights into the development of pharmaceutically relevant compounds that could include structures similar to your query (Ikemoto et al., 2005).
- Aghekyan et al. (2019) synthesized derivatives with potential pharmacological applications, which can be relevant to understanding the scope of compounds like the one in your query (Aghekyan et al., 2019).
Safety And Hazards
Without specific information, it’s difficult to provide detailed safety and hazard information. However, like all chemicals, this compound should be handled with appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.
Future Directions
The future directions for this compound would depend on its applications. If it’s a new compound, further studies might be needed to fully understand its properties and potential uses. These could include computational studies to predict its properties, synthetic studies to optimize its production, and biological studies to investigate its activity in relevant systems.
properties
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2/c1-13(2,10-19)18-12(20)15-5-11-4-14(3,7-15)8-16(17,6-11)9-15/h11,19H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBRJDYLXOSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)
![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)
![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)
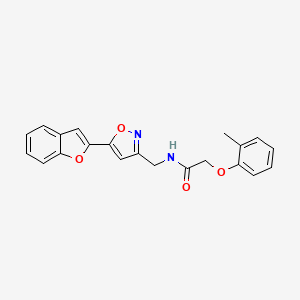
![ethyl 3-cyano-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2484832.png)
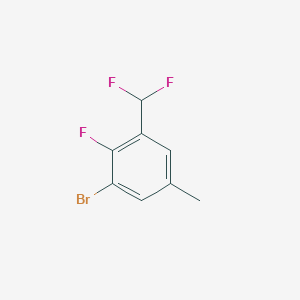
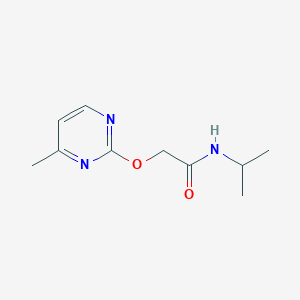
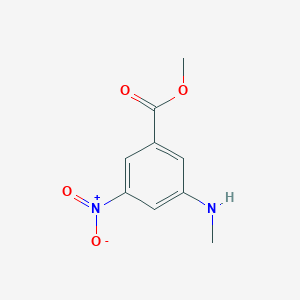
![2,6-difluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2484839.png)
![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)
![4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid](/img/structure/B2484842.png)
